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Compound Name: Monoethyl pimelate

cat. No.: B1582420

Monoethyl Pimelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoethyl pimelate, a mono-ester derivative of the seven-carbon dicarboxylic acid pimelic
acid, is a valuable chemical intermediate in organic synthesis. Its utility is notably highlighted in
its application as a linker molecule in Proteolysis Targeting Chimeras (PROTACS) and its role
as an intermediate in the biosynthesis of biotin (Vitamin B7) in various microorganisms. This
technical guide provides a comprehensive overview of the known chemical properties of
monoethyl pimelate, an examination of its role in the biotin synthesis pathway, and a
discussion of the synthetic strategies relevant to its preparation.

Chemical Properties

Monoethyl pimelate is a liquid at room temperature and possesses the chemical
characteristics of both a carboxylic acid and an ester.[1][2][3][4] The presence of these two
functional groups allows for a range of chemical modifications, making it a versatile building
block in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of Monoethyl Pimelate
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Property Value Source
CAS Number 33018-91-6 [11[2]13][4]
Molecular Formula C9H1604 [11[2][3]
Molecular Weight 188.22 g/mol [2][3]
IUPAC Name 7-ethoxy-7-oxoheptanoic acid [1112]

Ethyl hydrogen pimelate,
Synonyms T [31[4]
Pimelic acid monoethyl ester

Physical Form Liquid [1112]
Boiling Point 162 °C at 8 mmHg [3]
Purity >98.0% (by GC) [3]

2-8°C, Sealed in a dry
Storage Temperature ) [1][2]
environment

Spectral Data

Detailed experimental spectral data for monoethyl pimelate is not widely available in public
databases. However, based on the known spectral data of similar compounds, such as pimelic
acid, diethyl pimelate, and other monoesters, the expected spectral characteristics can be
predicted.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

e 1H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the
methyl protons of the ethyl group (~1.2 ppm), a quartet for the methylene protons of the ethyl
group (~4.1 ppm), and a series of multiplets for the methylene protons of the pimelate
backbone. The methylene group adjacent to the carboxylic acid would likely appear at a
different chemical shift than the one adjacent to the ester.

e 13C NMR: The carbon NMR spectrum is expected to show distinct signals for the carbonyl
carbons of the ester and carboxylic acid functional groups (~170-185 ppm). Signals for the
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carbons of the ethyl group and the methylene carbons of the pimelate chain would also be
present at characteristic chemical shifts.

2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of monoethyl pimelate is expected to exhibit characteristic absorption bands
for the following functional groups:

A broad O-H stretching band for the carboxylic acid group (~2500-3300 cm~1).

A strong C=0 stretching band for the carboxylic acid carbonyl (~1700-1720 cm™1).

A strong C=0 stretching band for the ester carbonyl (~1730-1750 cm™1).

C-H stretching bands for the aliphatic chain (~2850-3000 cm~1).

A C-O stretching band for the ester group (~1000-1300 cm™1).

Role in Biotin Synthesis

Monoethyl pimelate is a key intermediate in the biotin (Vitamin B7) synthesis pathway in many
bacteria, including Escherichia coli. In this pathway, the pimelate moiety is synthesized through
a modification of the fatty acid synthesis machinery.

The synthesis begins with the methylation of the w-carboxyl group of a malonyl-thioester by the
enzyme BioC. This methylation "disguises" the molecule, allowing it to enter the fatty acid
synthesis cycle as a primer. Two rounds of elongation result in the formation of pimeloyl-ACP
methyl ester. The methyl group is then removed by the esterase BioH to yield pimeloyl-ACP,
which then proceeds through the subsequent steps of biotin ring assembly. The ethyl ester in
monoethyl pimelate serves a similar function to the methyl ester in the natural pathway in
experimental contexts.
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Caption: The E. coli biotin synthesis pathway involving the formation of a pimelate intermediate.

Experimental Protocols

A detailed, publicly available experimental protocol specifically for the synthesis of monoethyl
pimelate is not readily found in the scientific literature. However, its synthesis would involve the
selective mono-esterification of pimelic acid. The primary challenge in this synthesis is to
prevent the formation of the diester, diethyl pimelate.

4.1. General Synthetic Approach: Fischer Esterification

The Fischer esterification is a common method for the synthesis of esters from carboxylic acids
and alcohols, catalyzed by a strong acid. To favor the formation of the monoester, the
stoichiometry of the reactants would need to be carefully controlled.

Hypothetical Protocol:

» Reaction Setup: Pimelic acid would be dissolved in a suitable solvent, and a controlled
amount of ethanol (e.g., one equivalent or slightly more) would be added. A catalytic amount
of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, would then be introduced.

e Reaction Conditions: The reaction mixture would be heated, likely under reflux, to drive the
esterification. The removal of water as it is formed, for example, by using a Dean-Stark
apparatus, would shift the equilibrium towards the products.

o Workup and Purification: After the reaction is complete, the mixture would be cooled and the
catalyst neutralized. The product would then be extracted into an organic solvent. Purification
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would likely involve column chromatography to separate the monoethyl pimelate from
unreacted pimelic acid and the diethyl pimelate by-product.

4.2. Alternative Approaches for Selective Mono-esterification

Several methods have been reported for the selective mono-esterification of dicarboxylic acids,
which could be adapted for the synthesis of monoethyl pimelate. These include:

¢ Using a solid-phase catalyst: Alumina has been used as a heterogeneous catalyst for the
selective monomethylation of dicarboxylic acids.[1] This approach offers the advantage of
easier catalyst removal.

» Enzymatic catalysis: Lipases can be used to selectively catalyze the esterification of
dicarboxylic acids, often with high selectivity for the monoester.

o Protection-deprotection strategies: One of the carboxylic acid groups could be protected,
followed by esterification of the unprotected group and subsequent deprotection.

Safety Information

Monoethyl pimelate is classified as a hazardous substance. Appropriate safety precautions
should be taken when handling this chemical.

Table 2: GHS Hazard Information for Monoethyl Pimelate

Pictogram Signal Word Hazard Statements

H315: Causes skin irritation.
GHSO07 (Exclamation Mark) Warning H319: Causes serious eye

irritation.

Precautionary Statements:

e P264: Wash skin thoroughly after handling.

o P280: Wear protective gloves/protective clothing/eye protection/face protection.

e P302 + P352: IF ON SKIN: Wash with plenty of water.
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e P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

e P332 + P313: If skin irritation occurs: Get medical advice/attention.

o P337 + P313: If eye irritation persists: Get medical advice/attention.

Applications

The primary application of monoethyl pimelate is in synthetic organic chemistry. Its
bifunctional nature makes it a useful building block for the synthesis of a variety of more
complex molecules. A notable application is in the field of drug discovery, particularly in the
development of PROTACSs. The pimelate moiety can serve as a component of the linker that
connects the two ends of the PROTAC molecule.

Conclusion

Monoethyl pimelate is a chemical compound with significant utility in organic synthesis and
biochemical research. While detailed experimental data is somewhat limited in the public
domain, its chemical properties and biological role are well-understood. The ability to
selectively synthesize this monoester is key to its application, and various strategies can be
employed to achieve this. As research in areas such as PROTACs continues to expand, the
demand for versatile linker components like monoethyl pimelate is likely to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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